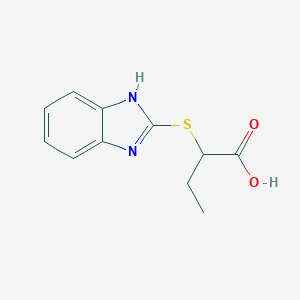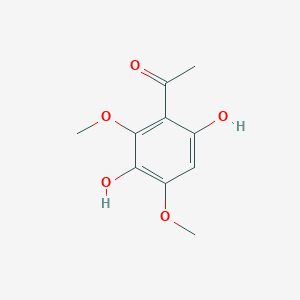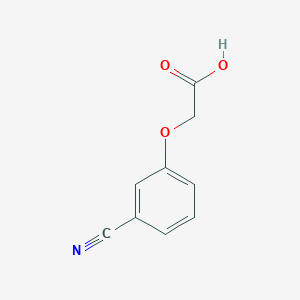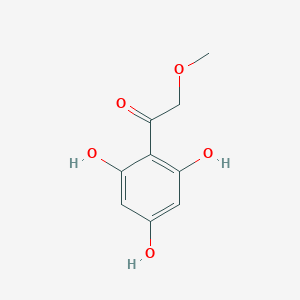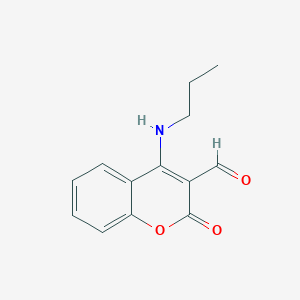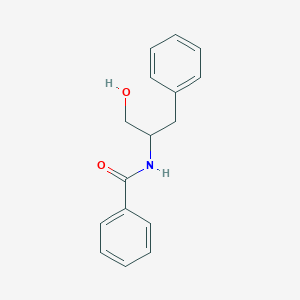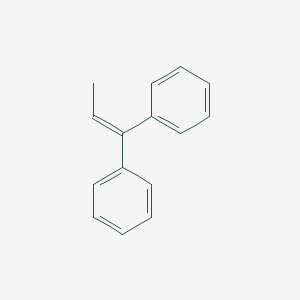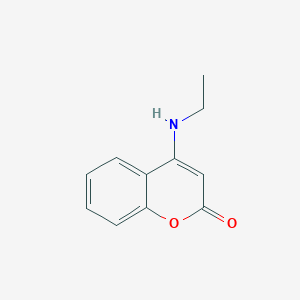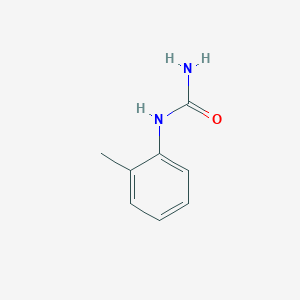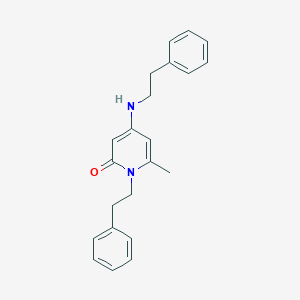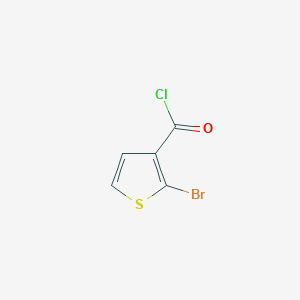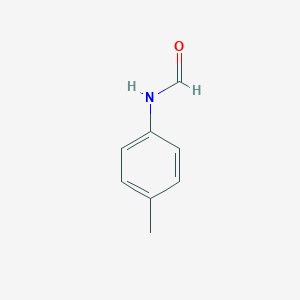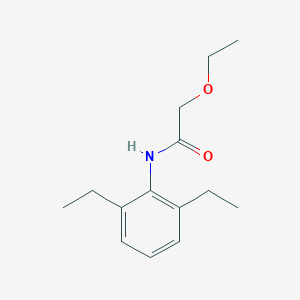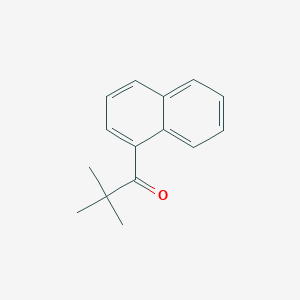
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)-, also known as α-naphthylacetone (α-NA), is a chemical compound that has been used in various scientific research studies. α-NA is a ketone that is derived from naphthalene and is commonly used as a precursor in the synthesis of other organic compounds.
Mecanismo De Acción
The exact mechanism of action of α-NA is not fully understood, but it is believed to act as an inhibitor of the enzyme aldehyde dehydrogenase (ALDH). ALDH is an enzyme that is involved in the metabolism of alcohol, and inhibition of this enzyme can lead to increased levels of acetaldehyde, which can cause a variety of physiological effects.
Efectos Bioquímicos Y Fisiológicos
α-NA has been shown to have a variety of biochemical and physiological effects, including the inhibition of ALDH, the induction of apoptosis (programmed cell death), and the inhibition of DNA synthesis. In addition, α-NA has been shown to have anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using α-NA in lab experiments is its ability to inhibit ALDH, which can be useful in studying the effects of alcohol metabolism. However, one of the major limitations of using α-NA is its potential toxicity, as it has been shown to cause liver damage in some animal studies.
Direcciones Futuras
There are many potential future directions for research on α-NA, including studies on its potential use as an anticancer agent, studies on its effects on alcohol metabolism, and studies on its potential toxicity. In addition, further research is needed to fully understand the mechanism of action of α-NA and its effects on various biological systems.
Métodos De Síntesis
α-NA can be synthesized through a variety of methods, including the Friedel-Crafts acylation reaction, the Darzens reaction, and the Perkin reaction. The most commonly used method for synthesizing α-NA is the Friedel-Crafts acylation reaction, which involves the reaction of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of α-NA as the major product.
Aplicaciones Científicas De Investigación
α-NA has been used in a variety of scientific research studies, including studies on the synthesis of other organic compounds, as well as studies on the biochemical and physiological effects of α-NA itself. One of the most common uses of α-NA is as a precursor in the synthesis of other organic compounds, such as 2,2-dimethyl-1,3-dioxolane-4-methanol, which is used in the synthesis of the antimalarial drug artemisinin.
Propiedades
Número CAS |
25540-73-2 |
|---|---|
Nombre del producto |
1-Propanone, 2,2-dimethyl-1-(1-naphthalenyl)- |
Fórmula molecular |
C15H16O |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C15H16O/c1-15(2,3)14(16)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
Clave InChI |
AKEIBGQQTJYSAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)C(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



